Bruceanol A vs. Bruceanol B: Superior In Vivo Antileukemic Efficacy in the P-388 Mouse Model
In a National Cancer Institute-standardized in vivo assay against P-388 lymphocytic leukemia (3-day dosing), Bruceanol A achieved a T/C of 130% at 0.5 mg/kg and 134% at 2 mg/kg, while the closest analog Bruceanol B reached only 123% at 0.5 mg/kg [1]. The positive control 5-fluorouracil produced T/C = 135% at a much higher dose of 200 mg/kg (1-day dosing) [1]. This demonstrates that Bruceanol A's benzoyl ester side chain confers a potency advantage over the hexanoyl-substituted Bruceanol B under identical experimental conditions [1].
| Evidence Dimension | In vivo antileukemic efficacy (T/C %) in P-388 lymphocytic leukemia model |
|---|---|
| Target Compound Data | Bruceanol A: T/C = 130% (0.5 mg/kg, 3-day dosing); T/C = 134% (2 mg/kg, 3-day dosing) |
| Comparator Or Baseline | Bruceanol B: T/C = 123% (0.5 mg/kg, 3-day dosing); 5-Fluorouracil: T/C = 135% (200 mg/kg, 1-day dosing) |
| Quantified Difference | Bruceanol A 0.5 mg/kg outperforms Bruceanol B at the same dose by +7 percentage points (130% vs. 123%), and at 2 mg/kg outperforms the control 5-FU on a per-kg dose basis (134% at 2 mg/kg vs. 135% at 200 mg/kg) |
| Conditions | Standard NCI protocol; inbred mice bearing P-388 lymphocytic leukemia; 3-day dosing schedule for quassinoids, 1-day for 5-FU |
Why This Matters
Procurement of the correct ester variant (benzoyl vs. hexanoyl) is critical because even at matched low doses, in vivo tumor growth suppression differs measurably, directly impacting experimental reproducibility and translational relevance.
- [1] Okano, M.; Fukamiya, N.; Aratani, T.; Juichi, M.; Lee, K.-H. Antitumor Agents, 74. Bruceanol-A and -B, Two New Antileukemic Quassinoids from Brucea antidysenterica. J. Nat. Prod. 1985, 48 (6), 972–975. View Source
